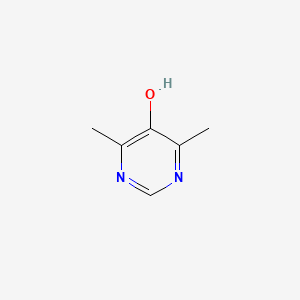
4,6-ジメチルピリミジン-5-オール
概要
説明
Molecular Structure Analysis
The molecular structure of 4,6-Dimethylpyrimidin-5-ol is established by its IUPAC name and InChI code: 1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 . The molecular weight is 124.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dimethylpyrimidin-5-ol include a molecular weight of 124.14 , a storage temperature of 2-8°C in a sealed, dry environment .科学的研究の応用
化学合成
“4,6-ジメチルピリミジン-5-オール”は化学合成に使用されています . これは分子式C6H8N2O、分子量124.14の化合物です . これは他の化合物を生成するためにさまざまな化学反応で使用されています .
抗菌剤
この化合物は、新しい抗菌剤の合成に使用されてきました . 具体的には、1-(4,6-ジメチルピリミジン-2-イル)-1’-アリール/ヘテロアリール-3,3’-ジメチル-(4,5’-ビピラゾール)-5-オールを生成するために使用されており、これらは有意な抗菌作用と抗真菌作用を示しています .
線維芽細胞増殖因子受容体4阻害剤
“4,6-ジメチルピリミジン-5-オール”誘導体は、選択的な線維芽細胞増殖因子受容体4阻害剤として使用されてきました . これらの阻害剤は、癌などの疾患の治療における潜在的な用途を持っています .
抗肝細胞癌有効性評価
この化合物は、抗肝細胞癌有効性の評価に使用されてきました . これは、癌研究と治療における潜在的な用途を示唆しています .
生命科学研究
“4,6-ジメチルピリミジン-5-オール”は生命科学研究で使用されています . これは、生物学的プロセスを理解するためのさまざまな実験や研究で使用されています .
材料科学研究
Safety and Hazards
作用機序
Target of Action
The primary target of 4,6-Dimethylpyrimidin-5-ol is the fibroblast growth factor receptor 4 (FGFR4) . FGFR4 is a protein that plays a crucial role in cell division and regulation of cell growth and maturation .
Mode of Action
4,6-Dimethylpyrimidin-5-ol interacts with FGFR4, inhibiting its activity . This interaction results in a decrease in cell proliferation, particularly in hepatocellular carcinoma (HCC) cell lines .
Biochemical Pathways
The inhibition of FGFR4 by 4,6-Dimethylpyrimidin-5-ol affects the fibroblast growth factor (FGF) signaling pathway . This pathway is involved in various biological processes, including cell growth, morphogenesis, tissue repair, and tumor growth and invasion . The downstream effects of this inhibition include a decrease in cell proliferation and tumor growth .
Result of Action
The molecular and cellular effects of 4,6-Dimethylpyrimidin-5-ol’s action include the inhibition of FGFR4 activity, leading to decreased cell proliferation . In the context of cancer treatment, this can result in the reduction of tumor growth, particularly in hepatocellular carcinoma .
特性
IUPAC Name |
4,6-dimethylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)5(2)8-3-7-4/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTRDEPUOJMYIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499500 | |
| Record name | 4,6-Dimethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70345-38-9 | |
| Record name | 4,6-Dimethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4,6-dimethylpyrimidin-5-ol relate to its activity as a potential FGFR4 inhibitor?
A1: While the provided research focuses on derivatives of 4,6-dimethylpyrimidin-5-ol, specifically 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, it offers valuable insights into the structure-activity relationship. The research demonstrates that the presence of the two methyl groups at positions 4 and 6 on the pyrimidine ring significantly influences the compound's selectivity for FGFR4 over other FGFR subtypes []. The study suggests that these methyl groups sterically hinder the molecule from adopting a conformation suitable for binding to FGFR1, 2, and 3. This highlights how subtle structural modifications to the 4,6-dimethylpyrimidin-5-ol scaffold can dramatically impact its biological activity and selectivity profile.
Q2: Can you provide an example of a specific 4,6-dimethylpyrimidin-5-ol derivative discussed in the research and its observed activity?
A2: The research highlights compound 6O, a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, as a promising selective FGFR4 inhibitor []. This compound exhibited significantly higher selectivity for FGFR4 compared to the known FGFR4 inhibitor BLU9931. Additionally, compound 6O demonstrated potent anti-proliferative activity against the Hep3B hepatocellular carcinoma cell line, which is known to be highly sensitive to FGFR4 inhibition. These findings suggest that 4,6-dimethylpyrimidin-5-ol derivatives like compound 6O hold potential as selective FGFR4 inhibitors for further development in cancer research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



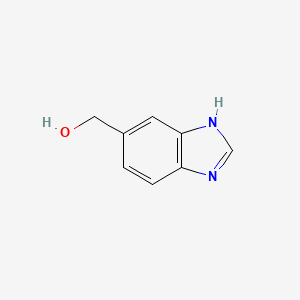
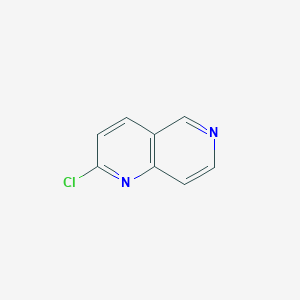

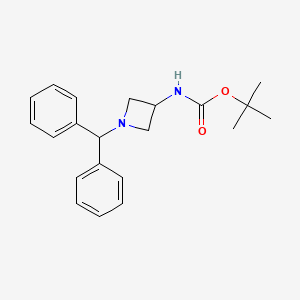
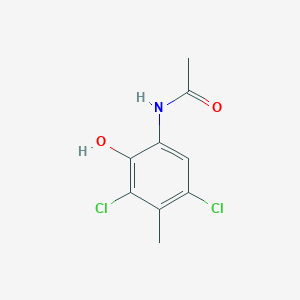
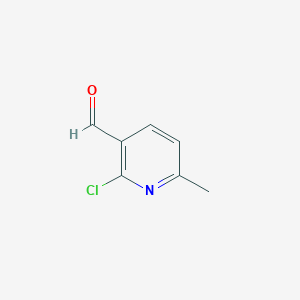
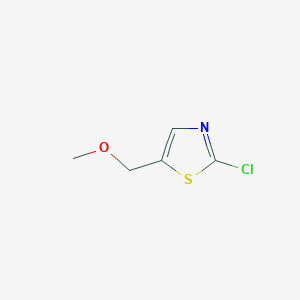
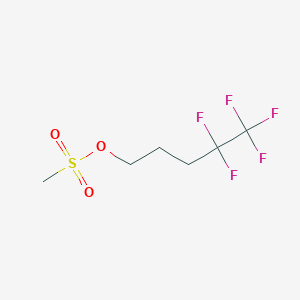
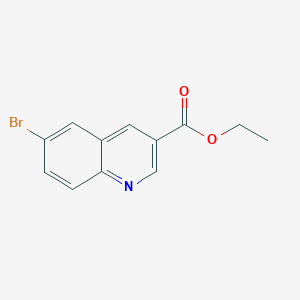

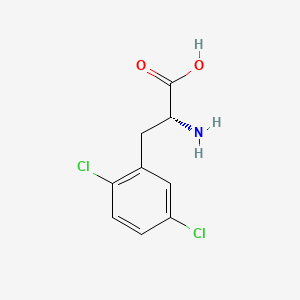
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)

